The development of SUVN-911 was driven by the need for effective treatments for depression, leveraging the role of nicotinic acetylcholine receptors in mood regulation. The compound has been the subject of various pharmacological studies that highlight its potential benefits in alleviating depressive symptoms .
The synthesis of SUVN-911 involves several key steps that optimize its pharmacological properties. The synthetic route typically includes the formation of the bicyclic structure followed by chlorination and subsequent reactions to introduce the necessary functional groups.
The synthesis starts with the preparation of 2-azabicyclo[3.1.0]hexane, which is then modified through a series of chemical transformations to achieve the desired structure. Specific reagents and conditions are employed to ensure high selectivity and yield, particularly focusing on achieving the desired binding affinity for the α4β2 receptor.
SUVN-911 features a bicyclic framework that is characteristic of many nicotinic receptor ligands. Its structure includes a chlorinated pyridine moiety linked to an oxymethyl group, contributing to its receptor binding properties.
SUVN-911 undergoes various chemical reactions that are critical for its activity as a receptor antagonist. Key reactions include:
Studies have shown that SUVN-911 has a Ki value of 1.5 nM for the α4β2 subtype, indicating a high affinity for this target compared to other nicotinic receptors . This selectivity is crucial for minimizing side effects associated with non-selective antagonism.
The primary mechanism of action for SUVN-911 involves antagonism at the α4β2 nicotinic acetylcholine receptors, which are implicated in neurotransmitter release and synaptic plasticity. By blocking these receptors, SUVN-911 modulates neurotransmitter systems associated with mood regulation.
Pharmacological studies have demonstrated that SUVN-911 enhances serotonin levels and brain-derived neurotrophic factor (BDNF), both of which are critical in mediating antidepressant effects . The onset of antidepressant-like activity has been observed within one week of treatment in preclinical models.
SUVN-911 is described as a basic and polar small molecule with good solubility profiles suitable for oral administration.
Key chemical properties include:
SUVN-911 is primarily being researched for its potential as an antidepressant agent. Its unique mechanism targeting nicotinic receptors positions it as a promising candidate in neuropharmacology, particularly in treating major depressive disorder and related conditions . Ongoing clinical trials aim to establish its efficacy and safety profile in human populations.
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 610764-96-0